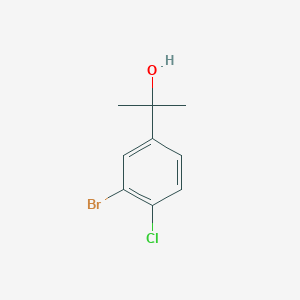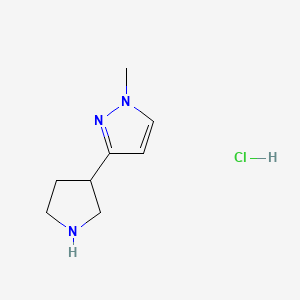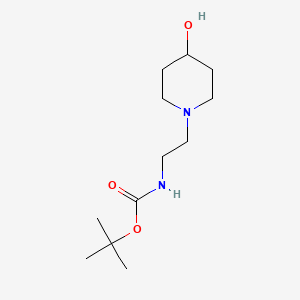
N-butylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butylpiperidin-4-amine, also known as 1-butylpiperidin-4-amine, is a chemical compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butylpiperidin-4-amine typically involves the reaction of piperidine with butylamine under specific conditions. One common method is the reductive amination of piperidine with butyraldehyde, followed by hydrogenation. This process can be catalyzed by various metal catalysts such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
化学反応の分析
Types of Reactions
N-butylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-butylpiperidin-4-one.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: N-butylpiperidin-4-one
Reduction: Various secondary and tertiary amines
Substitution: Substituted piperidines with different functional groups
科学的研究の応用
N-butylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of N-butylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound of N-butylpiperidin-4-amine, widely used in organic synthesis.
N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a butyl group.
N-ethylpiperidin-4-amine: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and potential pharmaceuticals .
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
N-butylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3 |
InChIキー |
IETFBKOGVBSBJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


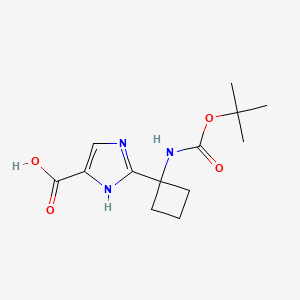
![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
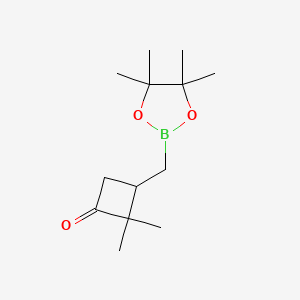
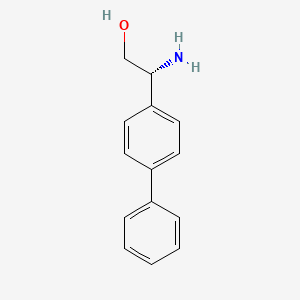
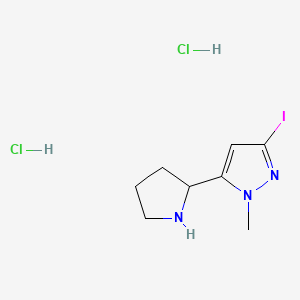
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)

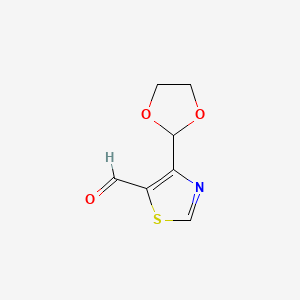
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
